![molecular formula C9H9F4N B11750076 (1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11750076.png)
(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-fluoro-3-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using a chiral amine source and a reducing agent such as sodium triacetoxyborohydride. The reaction is carried out in a suitable solvent like methanol or ethanol under mild conditions.
Purification: The resulting amine is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and enzymatic resolution are also explored to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the amine to its corresponding alcohol or hydrocarbon.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or organolithium compounds under anhydrous conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of functional groups like alkyl, aryl, or halogen.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Material Science: Incorporated into polymers to enhance their thermal and chemical stability.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.
Receptor Binding: Investigated for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of pharmaceuticals targeting neurological disorders.
Diagnostics: Utilized in the synthesis of radiolabeled compounds for imaging studies.
Industry
Agriculture: Used in the synthesis of agrochemicals with improved efficacy and environmental profiles.
Electronics: Employed in the development of organic electronic materials with enhanced performance.
Mechanism of Action
The mechanism by which ®-1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine: The enantiomer of the compound with similar properties but different biological activity.
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol: The corresponding alcohol with different reactivity and applications.
4-Fluoro-3-(trifluoromethyl)aniline: A related compound with an amine group directly attached to the phenyl ring.
Uniqueness
®-1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine is unique due to its chiral nature and the presence of both fluorine and trifluoromethyl groups. These features contribute to its high reactivity, selectivity, and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H9F4N |
|---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
(1R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1 |
InChI Key |
FYARORXHFRMUIC-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)C(F)(F)F)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


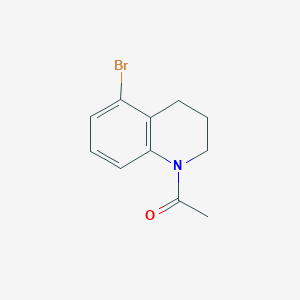
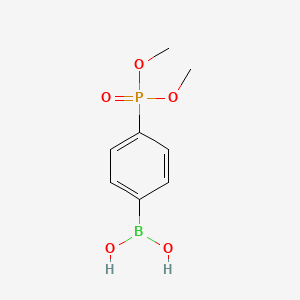
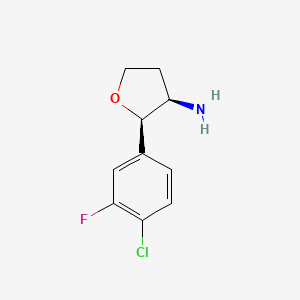
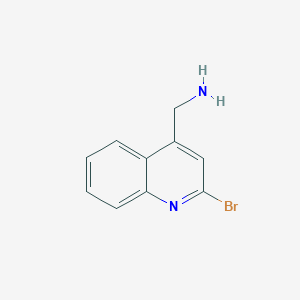
![{2-Methylimidazo[1,2-a]pyridin-7-yl}methanamine](/img/structure/B11750015.png)
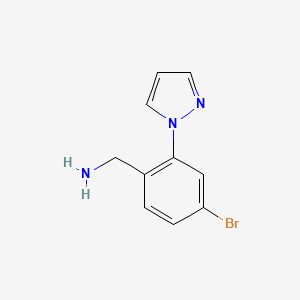
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750021.png)
![3-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11750023.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11750026.png)
![3-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B11750028.png)
![2-Iodo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11750034.png)
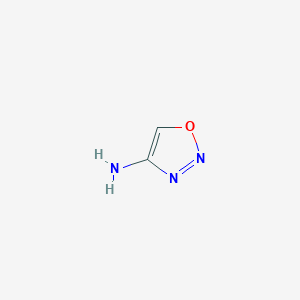
![S-[(4-Methoxyphenyl)methyl] ethanethioate](/img/structure/B11750064.png)
![(E)-N-[(3-Methylphenyl)methylidene]hydroxylamine](/img/structure/B11750070.png)
